3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid (abbreviated here as H₂BPTFM for clarity in tables) is a fluorinated biphenyl-dicarboxylate ligand widely used in the synthesis of metal-organic frameworks (MOFs). Its structure features two trifluoromethyl (-CF₃) groups at the 3,3'-positions and carboxylate (-COOH) groups at the 4,4'-positions of the biphenyl backbone. The electron-withdrawing -CF₃ groups enhance thermal and chemical stability, hydrophobicity, and Lewis acidity, making it valuable for MOFs in gas storage, catalysis, and water-resistant materials . However, its synthesis involves multi-step routes with costly reagents, limiting scalability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H8F6O4 |
|---|---|
Molecular Weight |
378.22 g/mol |
IUPAC Name |
4-[4-carboxy-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(1-3-9(11)13(23)24)8-2-4-10(14(25)26)12(6-8)16(20,21)22/h1-6H,(H,23,24)(H,25,26) |
InChI Key |
SLGHUURPYNJHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)benzene, undergoes bromination to form 3,5-bis(trifluoromethyl)bromobenzene.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with a suitable electrophile, such as carbon dioxide, to introduce the carboxylic acid groups.
Industrial Production Methods
In industrial settings, the production of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale bromination and Grignard reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Data Tables
Table 2: MOF Performance Metrics
| MOF Structure | Ligand | Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Water Stability |
|---|---|---|---|---|
| UiO-67-o-2CF₃ | H₂BPTFM | 1,200 | 4.2 (298 K, 1 bar) | >30 days |
| Zn-BPDC-NH₂ | BPDC-NH₂ | 980 | 2.8 | <7 days |
| MIL-53-TFBPDC | H₂-TFBPDC | 1,050 | 3.5 | >14 days |
Biological Activity
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 203007-70-9) is a fluorinated organic compound with notable structural characteristics that influence its biological activity. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₈F₆O₄
- Molecular Weight : 378.22 g/mol
- CAS Number : 203007-70-9
The compound features a biphenyl structure with two carboxylic acid groups and trifluoromethyl substituents, which significantly affect its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid typically involves multi-step organic reactions that may include:
- Formation of the biphenyl core : Utilizing coupling reactions between halogenated phenyl derivatives.
- Introduction of trifluoromethyl groups : Often achieved through electrophilic fluorination methods.
- Carboxylation : Employing carbon dioxide in the presence of transition metal catalysts to introduce carboxylic acid functionalities.
Cytotoxicity and Anticancer Activity
Fluorinated compounds are often evaluated for their cytotoxic effects in cancer research. The presence of trifluoromethyl groups can enhance the lipophilicity and membrane permeability of the molecules, potentially leading to increased cytotoxicity against cancer cells.
- Research Findings : Compounds with structural similarities have been tested for their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives were found to inhibit cell growth at concentrations as low as 5 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Key factors influencing activity include:
- Substituent effects : The position and nature of substituents (like trifluoromethyl) can significantly alter the compound's interaction with biological targets.
- Functional groups : The presence of carboxylic acid groups may enhance solubility and interaction with biological membranes.
Comparative Analysis Table
| Property/Activity | 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic Acid | Related Compounds |
|---|---|---|
| Molecular Weight | 378.22 g/mol | Varies |
| Antimicrobial Activity | Potentially significant (MIC ~50 µg/mL) | Yes |
| Cytotoxicity | Promising in vitro results | Yes |
| SAR Insights | Substituent position critical for activity | Yes |
Conclusion and Future Directions
The biological activity of 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid presents a promising avenue for further research. Its structural characteristics suggest potential applications in antimicrobial and anticancer therapies. Future studies should focus on:
- Detailed biological assays to quantify its efficacy against various pathogens and cancer cell lines.
- Investigating the mechanisms of action at the molecular level.
- Exploring synthetic modifications to enhance its biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
